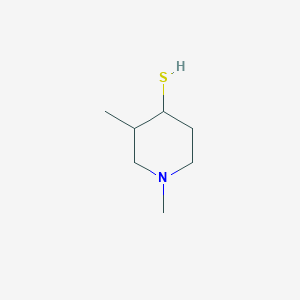
1,3-Dimethyl-piperidine-4-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyl-piperidine-4-thiol is a heterocyclic organic compound that features a piperidine ring substituted with two methyl groups at the 1 and 3 positions and a thiol group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Dimethyl-piperidine-4-thiol typically involves the functionalization of a piperidine ring. One common method is the alkylation of piperidine with methyl iodide to introduce the methyl groups at the 1 and 3 positions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 1,3-Dimethyl-piperidine-4-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding piperidine derivative without the thiol group.
Substitution: The thiol group can participate in nucleophilic substitution reactions to form thioethers or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Piperidine derivatives.
Substitution: Thioethers, acylated products.
Scientific Research Applications
1,3-Dimethyl-piperidine-4-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its thiol group, which can interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-piperidine-4-thiol involves its thiol group, which can form covalent bonds with electrophilic centers in target molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The compound may also participate in redox reactions, influencing cellular redox states and signaling pathways .
Comparison with Similar Compounds
Piperidine: A basic six-membered ring with one nitrogen atom, lacking the thiol and methyl groups.
1,3-Dimethyl-piperidine: Similar structure but without the thiol group.
4-Methyl-piperidine-4-thiol: Contains a thiol group but only one methyl group at the 4 position.
Uniqueness: The combination of these functional groups allows for versatile chemical modifications and interactions with biological targets .
Properties
Molecular Formula |
C7H15NS |
|---|---|
Molecular Weight |
145.27 g/mol |
IUPAC Name |
1,3-dimethylpiperidine-4-thiol |
InChI |
InChI=1S/C7H15NS/c1-6-5-8(2)4-3-7(6)9/h6-7,9H,3-5H2,1-2H3 |
InChI Key |
OMPWMUGZCQUEOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCC1S)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(5-Methylfuran-2-yl)methyl]pyrrolidine](/img/structure/B13275809.png)

![2-Methyl-2-[(2-methylbutyl)amino]propan-1-ol](/img/structure/B13275817.png)
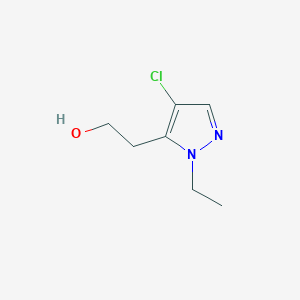
![4-Chloro-5-(2-chlorophenyl)-2-isopropylthieno[2,3-d]pyrimidine](/img/structure/B13275838.png)
![2,3,7-Trimethyl-4H,5H-pyrazolo[1,5-A]pyrimidin-5-one](/img/structure/B13275844.png)
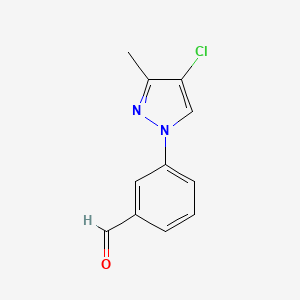
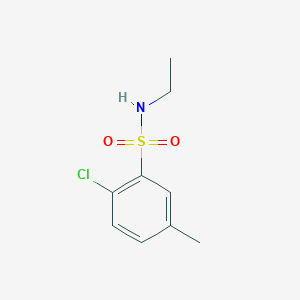

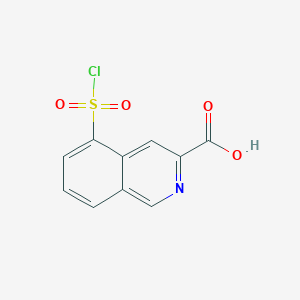


![1-[2-(4-Bromo-1H-pyrazol-1-yl)pyridin-3-yl]ethan-1-one](/img/structure/B13275886.png)

